2-Chlorothieno[2,3-D]pyrimidin-4(3H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-3H-thieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN2OS/c7-6-8-4(10)3-1-2-11-5(3)9-6/h1-2H,(H,8,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVPPHJMCGXAADJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1C(=O)NC(=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30481262 | |
| Record name | 2-Chlorothieno[2,3-d]pyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30481262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56844-43-0 | |
| Record name | 2-Chlorothieno[2,3-d]pyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30481262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Chlorothieno 2,3 D Pyrimidin 4 3h One and Analogues
Strategies for Thienopyrimidine Ring System Construction
Construction of the Pyrimidine (B1678525) Ring by Intramolecular Cyclization of Thiophene (B33073) Derivatives
The most prevalent and versatile approach to thieno[2,3-d]pyrimidines involves the annulation of a pyrimidine ring onto a suitably functionalized thiophene. nih.gov This method typically starts with 2-aminothiophene derivatives bearing an adjacent functional group, such as an ester or a nitrile, which can participate in cyclization. guidechem.com The construction of the pyrimidine ring is achieved by reacting the aminothiophene with various C1 or N-C synthons.
Common cyclization agents and methods include:
Formamide (B127407): Heating a 2-amino-3-ethoxycarbonylthiophene with formamide is a direct method to produce the corresponding thieno[2,3-d]pyrimidin-4(3H)-one. nih.gov
Urea and Isocyanates: The reaction of 2-aminothiophene-3-carboxylates with urea or isocyanates (e.g., N-ethylisocyanate, phenyl isocyanate) yields intermediate ureas, which can be cyclized under basic conditions (like ethanolic sodium hydroxide) to form thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones. nih.govnaturalspublishing.com
Isothiocyanates: Similarly, reacting aminothiophenes with isothiocyanates produces thiourea intermediates. nih.gov Subsequent cyclization, often in the presence of a base, leads to 2-thioxo-thieno[2,3-d]pyrimidin-4-one derivatives. nih.govnih.gov
Formic Acid: 2-Amino-3-cyanothiophene derivatives can be cyclized using formic acid. This process often involves the initial conversion of the nitrile group to a primary amide, which then undergoes ring closure. guidechem.com
The choice of reagent allows for the introduction of various substituents on the pyrimidine ring, making this a highly adaptable strategy for creating diverse analogues.
Thiophene Ring Closure in Pyrimidine Derivatives
An alternative, though less common, strategy is the construction of the thiophene ring onto a pre-existing pyrimidine scaffold. nih.gov This approach typically involves intramolecular cyclization of pyrimidine derivatives that have been functionalized with appropriate side chains.
A notable example of this strategy is the Thorpe-Ziegler cyclization. guidechem.com This reaction begins with a pyrimidine derivative bearing a mercaptocarbonitrile group. The synthesis involves the substitution of a leaving group (like chlorine in 4-chloro-5-ethoxycarbonylpyrimidines) with a mercaptoacetic acid residue or the alkylation of a pyrimidine-4(3H)-thione. guidechem.comnih.gov The resulting intermediate, upon deprotonation in basic conditions, undergoes intramolecular cyclization to form the fused thiophene ring, yielding the thienopyrimidine system. guidechem.com
Precursor Synthesis and Intermediate Transformations
The success of any thienopyrimidine synthesis is highly dependent on the efficient preparation of key precursors and intermediates.
Aminothiophene-Based Approaches to Thienopyrimidines
The synthesis of 2-aminothiophene derivatives is a critical first step for the most common route to thienopyrimidines. The Gewald reaction is a particularly powerful and widely used method for preparing these precursors. guidechem.com This one-pot multicomponent reaction involves the condensation of a ketone or aldehyde with an activated nitrile (like ethyl cyanoacetate) and elemental sulfur in the presence of a base. guidechem.comchemicalbook.com This reaction provides a direct and efficient route to polysubstituted 2-aminothiophenes.
Once the 2-aminothiophene-3-carboxylate or 3-carbonitrile precursor is obtained, it can be transformed into various intermediates for cyclization, as detailed in Table 1.
Table 1: Selected Transformations of Aminothiophene Precursors for Thienopyrimidine Synthesis
| Starting Material | Reagent(s) | Intermediate/Product | Reference(s) |
| 2-Aminothiophene-3-carboxylate | Phenyl isocyanate, then NaOEt | 3-Phenyl-thieno[2,3-d]pyrimidinone derivative | naturalspublishing.com |
| 2-Aminothiophene-3-carboxylate | N-Ethylisocyanate, then NaOH | 3-Ethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione | nih.gov |
| 2-Aminothiophene-3-carboxylate | Methyl isothiocyanate, then NaOH | 2-Mercapto-3-methylthieno[2,3-d]pyrimidin-4-one | nih.gov |
| 2-Amino-3-cyanothiophene | Formic Acid | Thieno[2,3-d]pyrimidin-4-one | guidechem.com |
| 2-Aminothiophene-3-carboxylate | Formamide | Thieno[2,3-d]pyrimidin-4(3H)-one | nih.gov |
Pyrimidine-Based Starting Materials for Thienopyrimidine Synthesis
For syntheses that involve building the thiophene ring, the preparation of functionalized pyrimidines is essential. Key starting materials can be prepared through several methods. nih.gov One approach involves the substitution of the chlorine atom in 4-chloro-5-ethoxycarbonylpyrimidines with a mercaptoacetic acid derivative. nih.gov Another method is the alkylation of 5-ethoxycarbonylpyrimidine-4(3H)-thiones with derivatives of chloroacetic acid. nih.gov These reactions install the necessary side chain onto the pyrimidine ring, which can then undergo intramolecular cyclization to form the fused thiophene ring. guidechem.com
Targeted Synthesis of 2-Chlorothieno[2,3-d]pyrimidin-4(3H)-one and Structurally Related Compounds
The targeted synthesis of this compound is a multi-step process that typically begins with the construction of a thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione precursor. This key intermediate serves as the foundation for subsequent chlorination and selective functionalization.
The general synthetic pathway can be outlined as follows:
Formation of the Dione Ring: The synthesis starts with a 2-aminothiophene-3-carboxylate, such as Methyl 2-aminothiophene-3-carboxylate. chemicalbook.com This precursor is reacted with chlorosulfonyl isocyanate or urea to facilitate the cyclization and formation of the thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione ring system. chemicalbook.comnih.gov Treatment of the resulting intermediate with a base like sodium hydroxide completes the cyclization. chemicalbook.com
Dichlorination: The thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione is then subjected to a chlorination reaction to convert both hydroxyl groups (in the enol tautomer) to chloro groups. longdom.org This is commonly achieved by refluxing the dione with a strong chlorinating agent, such as phosphorus oxychloride (POCl₃), often in the presence of a catalyst like dimethylformamide (DMF). nih.govchemicalbook.com This step yields the versatile intermediate 2,4-dichlorothieno[2,3-d]pyrimidine. longdom.org
Selective Monohydrolysis: The final step involves the selective conversion of the 4-chloro group to a carbonyl group while leaving the 2-chloro group intact. The chlorine atom at the C4 position of the pyrimidine ring is generally more susceptible to nucleophilic substitution than the chlorine at the C2 position. This differential reactivity allows for selective hydrolysis. By carefully controlling reaction conditions, such as using a mild aqueous base or controlled acidic hydrolysis, the 4-chloro group can be selectively replaced to yield the target compound, this compound. The chlorination of a thieno[2,3-d]pyrimidin-4(3H)-one to its 4-chloro derivative using POCl₃ is a well-established transformation, highlighting the reactivity of this position. nih.govnih.gov
This stepwise approach, summarized in the table below, provides a reliable route to the desired product and allows for the synthesis of various structurally related compounds through nucleophilic substitution reactions on the chlorinated intermediates.
Table 2: Key Steps in the Targeted Synthesis of this compound
| Step | Starting Material | Reagent(s) | Product | Purpose | Reference(s) |
| 1 | Methyl 2-aminothiophene-3-carboxylate | 1. Chlorosulfonyl isocyanate2. NaOH | Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione | Pyrimidine ring construction | chemicalbook.com |
| 2 | Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione | POCl₃ | 2,4-Dichlorothieno[2,3-d]pyrimidine | Introduction of chloro groups | nih.govlongdom.org |
| 3 | 2,4-Dichlorothieno[2,3-d]pyrimidine | Mild Hydrolysis (e.g., H₂O/acid or dilute base) | This compound | Selective conversion at C4 | Inferred from nih.govnih.gov |
Methodologies for Halogen Introduction and Modification
The introduction of a chlorine atom onto the thienopyrimidine nucleus is a critical step for further functionalization. The most common method for this transformation is the chlorination of the corresponding thieno[2,3-d]pyrimidin-4(3H)-one precursor. This is typically achieved using powerful chlorinating agents.
Phosphoryl chloride (POCl₃) is the most widely used reagent for converting the 4-oxo group of a thieno[2,3-d]pyrimidin-4(3H)-one to a 4-chloro group. ijprajournal.comresearchgate.netnih.gov This reaction is often performed by heating the substrate in neat POCl₃, sometimes in the presence of a base like N,N-dimethylaniline. nih.gov Another reagent used for this type of chlorination is phosphorus pentachloride (PCl₅). These reactions convert the relatively unreactive hydroxyl group (in the tautomeric form of the pyrimidinone) into a good leaving group, facilitating nucleophilic substitution.
Table 1: Reagents for Halogen Introduction on the Thienopyrimidine Core
| Reagent | Position of Halogenation | Typical Conditions | Reference |
|---|---|---|---|
| Phosphoryl chloride (POCl₃) | 4-position | Reflux in neat POCl₃ | researchgate.netnih.gov |
Derivatization at the 4-Position of the Thienopyrimidine Core
The 4-chloro substituent introduced onto the thienopyrimidine ring is a highly versatile functional group that readily undergoes nucleophilic aromatic substitution (SNAr) reactions. ijprajournal.comnih.gov This allows for the introduction of a wide variety of substituents at this position, leading to the synthesis of diverse libraries of thienopyrimidine analogues.
Common nucleophiles used for this purpose include primary and secondary amines, which lead to the formation of 4-amino-thieno[2,3-d]pyrimidine derivatives. For instance, reactions with amines such as N-methylpiperazine, morpholine, and N-phenylpiperazine have been successfully employed. nih.gov The reaction conditions typically involve heating the 4-chlorothienopyrimidine with the desired amine in a suitable solvent, often with a base like triethylamine to scavenge the HCl byproduct. researchgate.net
Table 2: Examples of Derivatization at the 4-Position
| 4-Chloro Precursor | Nucleophile | Product | Reference |
|---|---|---|---|
| 4-Chlorothieno[2,3-d]pyrimidine | Various amines | 4-Alkylamino- and 4-arylaminothieno[2,3-d]pyrimidines | ijprajournal.com |
| 4-Chlorothieno[2,3-d]pyrimidine | Morpholine | 4-(Morpholin-4-yl)thieno[2,3-d]pyrimidine | researchgate.net |
Modern Synthetic Techniques in Thienopyrimidine Chemistry
Recent advances in synthetic organic chemistry have been applied to the synthesis of thienopyrimidines, leading to more efficient, rapid, and environmentally benign processes. These modern techniques include microwave-assisted synthesis, multicomponent reactions, and catalyst-mediated transformations.
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. nih.govnih.gov In the context of thienopyrimidine chemistry, microwave irradiation has been shown to dramatically reduce reaction times and often improve product yields compared to conventional heating methods. researchgate.netnih.govnih.gov
This technique has been successfully applied to various steps in the synthesis of thienopyrimidines, including the initial formation of the 2-aminothiophene precursor and the subsequent cyclization to form the pyrimidinone ring. researchgate.net For example, the transformation of 2-aminothiophene-3-carboxylic acid derivatives to the corresponding thieno[2,3-d]pyrimidin-4-one and its subsequent chlorination to the 4-chloro derivative have been efficiently achieved under microwave irradiation. researchgate.net
Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Reaction Step | Conventional Method | Microwave-Assisted Method | Reference |
|---|---|---|---|
| Synthesis of thienylthiourea derivatives | Reflux for 1-4 hours | 45 seconds at 600 W | nih.gov |
| Synthesis of N-arylthieno[3,2-d]pyrimidin-4-amines | Not specified | 60 minutes at 160 °C |
Multicomponent Reaction Approaches
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the reactants, are highly valued for their efficiency and atom economy. ijprajournal.comnih.gov A key MCR in the synthesis of thienopyrimidines is the Gewald reaction, which is used to construct the foundational 2-aminothiophene ring. umich.educup.edu.inwikipedia.orgnih.gov
The Gewald three-component reaction (G-3CR) involves the condensation of a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base. wikipedia.orgnih.gov This reaction provides a direct route to polysubstituted 2-aminothiophenes, which are crucial intermediates for thienopyrimidine synthesis. cup.edu.in Following the Gewald reaction, the 2-aminothiophene can be cyclized with reagents like formamide to yield the thieno[2,3-d]pyrimidin-4(3H)-one core. nih.gov Some methodologies have combined these steps into a one-pot, four-component synthesis of thieno[2,3-d]pyrimidin-4-amine derivatives from a ketone, malononitrile, elemental sulfur, and formamide. ijprajournal.com
Catalyst-Mediated Transformations in Heterocyclic Synthesis
Catalysis plays a pivotal role in modern organic synthesis, offering pathways to products with high efficiency and selectivity. rasayanjournal.co.in The synthesis of thienopyrimidines and their analogues employs a variety of catalysts, including both base and acid catalysts.
Base catalysts such as triethylamine and anhydrous potassium carbonate are commonly used in condensation and nucleophilic substitution reactions. mdpi.com For example, the reaction of 2-aminothiophene precursors with isothiocyanates is often carried out in the presence of a base. mdpi.com
Acid catalysts are also employed. For instance, the synthesis of a fused coumarin-pyrazolo[3,4-b]pyridine derivative bearing a thieno[2,3-d]pyrimidine (B153573) moiety was efficiently achieved using FeCl₃-SiO₂ as a catalyst. ijprajournal.com Furthermore, heteropoly acids like 12-tungstophosphoric acid (H₃PW₁₂O₄₀) have been shown to be effective and recyclable catalysts for the synthesis of thieno[2,3-d]pyrimidin-4(3H)-one derivatives, offering high yields and short reaction times. researchgate.net
Table 4: Catalysts in Thienopyrimidine Synthesis
| Catalyst | Reaction Type | Advantages | Reference |
|---|---|---|---|
| Triethylamine | Condensation/Substitution | Base catalyst, scavenges acid | mdpi.com |
| Anhydrous potassium carbonate | Cyclization | Base catalyst | mdpi.com |
| FeCl₃-SiO₂ | Condensation | Efficient for fused systems | ijprajournal.com |
| H₃PW₁₂O₄₀ | Cyclization | Recyclable, high yields, short reaction times | researchgate.net |
Green Chemistry Principles in Thienopyrimidine Synthesis Research
The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of heterocyclic compounds like thienopyrimidines. rasayanjournal.co.inacs.orgrjpn.org
Several of the modern techniques discussed above align with green chemistry principles. Microwave-assisted synthesis reduces energy consumption and reaction times. rasayanjournal.co.in Multicomponent reactions improve atom economy by incorporating multiple reactant molecules into the final product with minimal waste. ijprajournal.comrasayanjournal.co.in
The use of environmentally benign solvents is another key aspect of green chemistry. Researchers have explored using water and ethanol as solvents for thienopyrimidine synthesis. researchgate.net Catalyst-free, aqueous-phase reactions have been successfully employed to construct fused thienopyrimidine scaffolds. ijprajournal.com Solvent-free reaction conditions represent an even greener approach, reducing hazardous emissions and improving scalability. ijprajournal.comrasayanjournal.co.in For example, solvent-free cyclizations using POCl₃ for thienopyrimidinone formation have been demonstrated. ijprajournal.com
Furthermore, the development of recyclable catalysts, such as heteropoly acids and polymer-supported catalysts, is a significant step towards more sustainable synthetic processes. researchgate.netscispace.comtandfonline.com These catalysts can be recovered and reused multiple times without a significant loss of activity, reducing waste and cost. researchgate.net
Solvent-Free Reaction Methodologies
Solvent-free synthesis, particularly when coupled with microwave irradiation, represents a significant advancement in the green production of thieno[2,3-d]pyrimidin-4(3H)-one analogues. This methodology eliminates the need for volatile and often toxic organic solvents, which are major contributors to chemical waste. Microwave-assisted solvent-free reactions often lead to dramatic reductions in reaction times, increased product yields, and simplified work-up procedures.
One notable solvent-free approach involves the microwave irradiation of 2-aminothiophene-3-carbonitrile precursors with a catalytic amount of phosphorus oxychloride (POCl₃) on a solid support like alumina. This method facilitates the cyclization and formation of the thieno[2,3-d]pyrimidin-4(3H)-one ring system in a matter of minutes, a significant improvement over conventional heating methods that can take several hours. For instance, various substituted 2-amino-thiophene-3-carbonitriles can be efficiently converted to their corresponding thieno[2,3-d]pyrimidin-4(3H)-one derivatives with yields ranging from 72% to 85% in just 2 to 4 minutes of microwave irradiation at 180W.
Another efficient microwave-assisted synthesis involves the reaction of 2-aminothiophene derivatives with N,N-dimethylformamide dimethyl acetal (DMF-DMA). This reaction, when conducted under microwave irradiation at 200W, can produce key intermediates for thieno[2,3-d]pyrimidine synthesis in as little as 20 minutes with yields as high as 95%. scielo.br The subsequent acid-catalyzed Dimroth rearrangement with various amines to form the final pyrimidine ring can also be accelerated using microwave heating, typically requiring about one hour. scielo.br
These solvent-free microwave-assisted methods not only adhere to the principles of green chemistry by avoiding bulk solvents but also offer significant practical advantages in terms of speed and efficiency.
| Starting Material (Precursor) | Reagents | Conditions | Reaction Time | Yield (%) |
|---|---|---|---|---|
| 2-Amino-4,5-dimethylthiophene-3-carbonitrile | POCl₃, Alumina | Microwave (180W) | 3.5 min | 82% |
| 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile | POCl₃, Alumina | Microwave (180W) | 3.0 min | 85% |
| 2-Amino-4-phenylthiophene-3-carbonitrile | POCl₃, Alumina | Microwave (180W) | 4.0 min | 72% |
| 2-Amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrile | DMF-DMA | Microwave (200W) | 20 min | 95% |
Mechanochemical Synthesis Approaches
Mechanochemistry, which utilizes mechanical energy from grinding or milling to induce chemical reactions, is an emerging green synthetic tool. These techniques, often performed under solvent-free or liquid-assisted grinding (LAG) conditions, can lead to the formation of products that are difficult to obtain through traditional solution-phase chemistry. Ball milling and "grindstone chemistry" are primary examples of this approach.
The core principle of mechanochemical synthesis involves the intimate mixing of solid reactants in a ball mill or with a mortar and pestle. The mechanical force creates fresh reactive surfaces and can lower the energy barriers for reactions to occur, often without any external heating. This solvent-free environment prevents waste generation associated with solvent use and purification.
While specific, detailed applications of mechanochemical methods for the synthesis of this compound are not yet widely reported, the success of this approach for other pyrimidine derivatives highlights its significant potential. For example, the Biginelli reaction to produce dihydropyrimidines has been successfully performed using grindstone chemistry, demonstrating that complex multicomponent reactions can be achieved efficiently without solvents. This technique has been shown to be superior to conventional methods by offering good yields in less time.
The application of ball milling or grinding to the cyclization of 2-aminothiophene precursors could provide a highly sustainable and efficient route to the thieno[2,3-d]pyrimidin-4(3H)-one core, representing a promising area for future research in the green synthesis of this important heterocyclic scaffold.
Application of Ionic Liquids as "Green Solvents"
Ionic liquids (ILs) are salts with melting points below 100°C, often existing as liquids at room temperature. They are considered "green solvents" due to their negligible vapor pressure, high thermal stability, and potential for recyclability. These properties make them attractive alternatives to volatile organic compounds (VOCs) in chemical synthesis. Furthermore, ionic liquids can also act as catalysts, enhancing reaction rates and selectivity.
The use of ionic liquids has been particularly effective in multicomponent reactions (MCRs), where three or more reactants are combined in a single step to form a complex product. This approach aligns with green chemistry principles by improving atom economy and reducing the number of synthetic steps and purification stages. Basic ionic liquids, such as 1-butyl-3-methylimidazolium hydroxide ([bmim][OH]), have been shown to efficiently promote and catalyze the synthesis of various heterocyclic compounds, including highly substituted pyridines and 4H-benzo[b]pyran derivatives, with high yields at room temperature. semanticscholar.org
While the direct synthesis of this compound in ionic liquids is not extensively documented, the successful application of ILs in the synthesis of related dihydropyrimidones provides strong evidence for their potential utility. nih.gov For example, the three-component synthesis of dihydropyrimidones has been achieved in excellent yields (88-94%) using an ionic liquid as a recyclable green solvent with a catalytic amount of acid. nih.gov The catalytic system could be recycled multiple times without a significant loss of efficiency, demonstrating the sustainability of this approach. nih.gov
The unique properties of ionic liquids could facilitate the cyclization of 2-aminothiophene precursors to form the thieno[2,3-d]pyrimidin-4(3H)-one ring system under mild conditions, offering a promising and environmentally friendly synthetic pathway worthy of further investigation.
Chemical Reactivity and Mechanistic Investigations of 2 Chlorothieno 2,3 D Pyrimidin 4 3h One
Nucleophilic Substitution Reactions at the C-2 Chloro Position of the Thienopyrimidine System
The C-2 position of the thieno[2,3-d]pyrimidine (B153573) nucleus is susceptible to nucleophilic aromatic substitution (SNAr). The chlorine atom at this position is activated towards displacement by the presence of the adjacent electron-withdrawing nitrogen atoms of the pyrimidine (B1678525) ring. This activation is analogous to the reactivity of 2-chloropyridines and 2-chloropyrimidines. ekb.egzenodo.org The reaction generally proceeds through a two-step addition-elimination mechanism, which involves the formation of a Meisenheimer complex as a reactive intermediate. wikipedia.orgnih.gov
A wide range of nucleophiles can be employed to displace the C-2 chloro group, leading to a diverse array of functionalized thieno[2,3-d]pyrimidines. Common nucleophiles include primary and secondary amines, alkoxides, and thiolates. For instance, reactions with various amines, such as morpholine or N-methylpiperazine, readily yield the corresponding 2-amino-thieno[2,3-d]pyrimidin-4(3H)-one derivatives. mdpi.com These reactions are typically carried out by heating the reactants in a suitable solvent, sometimes in the presence of a base to neutralize the HCl generated. nih.gov
The general scheme for this transformation can be represented as follows:
Scheme 1: General representation of nucleophilic substitution at the C-2 position of 2-Chlorothieno[2,3-d]pyrimidin-4(3H)-one.
| Nucleophile (Nu-H) | Reagent/Conditions | Product | Reference |
| Morpholine | Ethanol/Isopropanol, TEA, Reflux | 2-Morpholinothieno[2,3-d]pyrimidin-4(3H)-one | nih.gov |
| N-methylpiperazine | Ethanol, Reflux | 2-(4-methylpiperazin-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one | mdpi.com |
| Various amines | N/A | 4-alkylamino- and 4-arylaminothieno[2,3-d]pyrimidines | nih.gov |
| Sodium Methoxide | Methanol, Reflux | 2-Methoxythieno[2,3-d]pyrimidin-4(3H)-one | rsc.org |
Electrophilic Substitution Pathways on the Thienopyrimidine Core
Electrophilic substitution reactions on the thieno[2,3-d]pyrimidine core are directed by the electronic properties of the fused rings. The thiophene (B33073) ring is inherently electron-rich and thus more susceptible to electrophilic attack than the electron-deficient pyrimidine ring. Within the thiophene moiety of the this compound, the C-5 and C-6 positions are available for substitution. Based on the general reactivity patterns of thiophenes, electrophilic attack is expected to occur preferentially at the C-5 position, which is para to the sulfur atom and not directly fused to the pyrimidine ring.
While specific studies on the electrophilic substitution of this compound are not extensively documented, related structures provide insight. For example, halogenation of thieno[3,2-d]pyrimidines, an isomeric system, has been shown to occur on the thiophene ring. nih.gov Standard electrophilic reactions such as nitration, sulfonation, and Friedel-Crafts reactions would be expected to follow a similar regioselectivity, favoring substitution at the C-5 position. researchgate.netalfa-chemistry.com The reaction conditions for such transformations would need to be carefully controlled to avoid reaction at other sites or degradation of the starting material.
Ring Opening and Rearrangement Reactions of Thienopyrimidines
Thieno[2,3-d]pyrimidine derivatives can undergo ring opening and rearrangement reactions, with the Dimroth rearrangement being a notable example. scielo.br This rearrangement typically involves the isomerization of N-substituted iminopyrimidines into the corresponding substituted aminopyrimidines and can be catalyzed by acid, base, heat, or light. nih.gov
The mechanism of the Dimroth rearrangement in the thieno[2,3-d]pyrimidine system involves the opening of the pyrimidine ring, followed by rotation and recyclization. nih.govnih.gov For instance, under basic conditions, a hydroxide ion can attack the C-4 carbonyl group, leading to the opening of the pyrimidine ring. Subsequent rotation and intramolecular condensation can lead to a rearranged product. The rate of this rearrangement is often dependent on the pH of the reaction medium. nih.gov
A proposed general mechanism for a Dimroth-type rearrangement is as follows:
Nucleophilic attack at an electrophilic carbon of the pyrimidine ring.
Heterocyclic ring opening to form an intermediate.
Intramolecular rotation and rearrangement.
Ring closure to form the isomerized product.
This type of rearrangement highlights the dynamic nature of the pyrimidine ring within the fused heterocyclic system.
Functional Group Interconversions on the Thienopyrimidine Scaffold
The this compound scaffold allows for various functional group interconversions. A primary example is the conversion of the C-4 carbonyl group into a chloro group, which can then serve as a leaving group for further nucleophilic substitutions. This is commonly achieved by treating the thienopyrimidinone with a chlorinating agent like phosphorus oxychloride (POCl₃), yielding a 2,4-dichlorothieno[2,3-d]pyrimidine intermediate. nih.govnih.gov
Once formed, the 2,4-dichloro derivative offers two sites for nucleophilic attack. The C-4 chloro is generally more reactive than the C-2 chloro group. This allows for selective substitution at the C-4 position, followed by a subsequent substitution at the C-2 position if desired. nih.gov
Furthermore, the products of the nucleophilic substitution at the C-2 position (as described in section 3.1) can undergo further transformations. For example, an introduced amino group can be acylated or alkylated, providing a route to a wide range of derivatives.
| Starting Material | Reagent/Conditions | Product | Purpose | Reference |
| 2-Substituted-thieno[2,3-d]pyrimidin-4(3H)-one | POCl₃, Reflux | 2-Substituted-4-chlorothieno[2,3-d]pyrimidine | Activation for nucleophilic substitution at C-4 | nih.gov |
| 2,4-Dichlorothieno[2,3-d]pyrimidine | Amines/Alcohols | 2-Chloro-4-substituted-thieno[2,3-d]pyrimidine | Selective functionalization at C-4 | nih.gov |
Detailed Mechanistic Elucidation of Key Transformations
The nucleophilic aromatic substitution at the C-2 chloro position is proposed to proceed via a Meisenheimer complex. wikipedia.org This intermediate is a resonance-stabilized anionic σ-adduct formed by the attack of the nucleophile on the carbon atom bearing the chlorine. nih.gov The negative charge is delocalized over the electron-deficient pyrimidine ring and the nitro groups, if present. While often transient and not isolated, the existence of such intermediates is supported by kinetic data and computational studies. nih.gov
Theoretical methods, such as Density Functional Theory (DFT) calculations, have been employed to study the reaction pathways of related heterocyclic systems. These studies can provide valuable information on the geometries and energies of reactants, transition states, and intermediates, thereby elucidating the reaction mechanism. For thieno[2,3-d]pyrimidine systems, DFT studies could help to predict the most likely sites of electrophilic and nucleophilic attack and to understand the stability of intermediates like the Meisenheimer complex.
In the context of the Dimroth rearrangement, spectroscopic techniques can be used to identify the open-chain intermediates under specific conditions. By carefully controlling the reaction parameters, it may be possible to trap and characterize these transient species.
Kinetic studies provide quantitative insights into reaction mechanisms. For the nucleophilic substitution at the C-2 chloro position, the reaction rate is influenced by several factors, including the nature of the nucleophile, the solvent, and the temperature. While specific kinetic data for this compound is scarce, studies on analogous compounds like 2-chloropyrimidine offer valuable comparisons. zenodo.org The hydrolysis of 2-chloropyridine, for instance, has been shown to follow first-order kinetics.
The rate of the Dimroth rearrangement is known to be pH-dependent, indicating the involvement of protonation or deprotonation steps in the rate-determining step of the mechanism. nih.gov Kinetic analysis can help to distinguish between different possible pathways for the rearrangement.
Below is a table summarizing kinetic data for the substitution of 2-chloropyrimidine with various nucleophiles, which serves as a model for the reactivity of the C-2 chloro position in the thieno[2,3-d]pyrimidine system.
| Nucleophile | Solvent | Temperature (°C) | Rate Constant (k) | Reference |
| Piperidine | N/A | 35 | 1.10 x 10⁻³ | zenodo.org |
| Aniline | N/A | 35 | 1.80 x 10⁻⁶ | zenodo.org |
| Pyridine | N/A | 35 | 1.05 x 10⁻⁶ | zenodo.org |
Computational and Theoretical Chemistry Studies of 2 Chlorothieno 2,3 D Pyrimidin 4 3h One
Quantum Chemical Calculations
Quantum chemical calculations provide fundamental insights into the molecular structure and electronic landscape of a molecule, which are critical determinants of its chemical reactivity and biological activity.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For thieno[2,3-d]pyrimidine (B153573) derivatives, DFT calculations are routinely employed to determine optimized molecular geometries, charge distributions, and other electronic properties. These calculations help to confirm the stability and predict the reactivity of newly synthesized compounds. researchgate.net
By calculating properties such as the molecular electrostatic potential (MEP), researchers can identify the electron-rich and electron-poor regions of the molecule. The MEP surface is crucial for understanding and predicting how the molecule will interact with biological macromolecules, highlighting sites prone to electrophilic or nucleophilic attack and regions likely to engage in hydrogen bonding. researchgate.net For the thieno[2,3-d]pyrimidin-4(3H)-one scaffold, the carbonyl oxygen and pyrimidine (B1678525) nitrogens are typically identified as key electronegative regions involved in binding interactions.
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of interacting species. The HOMO is the orbital most likely to donate electrons, while the LUMO is the most likely to accept them. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for characterizing the chemical reactivity and kinetic stability of a molecule. researchgate.net
A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and more chemically reactive, as it requires less energy to excite an electron from the ground state. DFT calculations are used to determine the energies of the HOMO and LUMO. For various thieno[2,3-d]pyrimidine derivatives, these calculations have been performed to assess their reactivity and potential as inhibitors for targets like VEGFR-2. researchgate.net These analyses provide a theoretical foundation for understanding the molecule's potential to participate in charge-transfer interactions within a biological target's active site.
| Computational Parameter | Significance | Typical Application for Thienopyrimidines |
|---|---|---|
| HOMO Energy | Represents the ability to donate an electron. | Identifies nucleophilic character and sites of oxidation. |
| LUMO Energy | Represents the ability to accept an electron. | Identifies electrophilic character and sites of reduction. |
| HOMO-LUMO Gap (ΔE) | Indicates chemical reactivity and kinetic stability. | A smaller gap suggests higher reactivity, influencing binding potential. researchgate.net |
Molecular Modeling and Simulation Methodologies
Molecular modeling and simulation techniques extend theoretical calculations to the scale of biological systems, enabling the study of how a ligand like 2-Chlorothieno[2,3-d]pyrimidin-4(3H)-one or its derivatives interact with large protein targets.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein. Derivatives of the thieno[2,3-d]pyrimidine scaffold have been docked into the active sites of numerous protein kinases, such as ROCK, PI3K, and VEGFR-2, which are implicated in cancer. researchgate.netnih.govnih.gov
These docking studies typically reveal that the thieno[2,3-d]pyrimidin-4(3H)-one core acts as a hinge-binder, forming key hydrogen bonds with backbone amino acid residues in the hinge region of the kinase active site. For instance, studies on related compounds targeting PI3K showed binding modes comparable to known inhibitors. nih.gov The chlorine atom at the 2-position can be a crucial site for synthetic modification, allowing for the introduction of various substituents to explore different pockets within the active site and improve binding affinity and selectivity.
| Thienopyrimidine Derivative | Protein Target | Key Interaction Highlighted by Docking | Reference |
|---|---|---|---|
| 3-(3-methoxybenzyl)-6-(1H-pyrrolo[2,3-b]pyridin-4-yl)thieno[2,3-d]pyrimidin-4(3H)-one | ROCK I / ROCK II | Identified as a potent inhibitor through structure-activity relationship studies. | nih.gov |
| 2-aryl-4-morpholinothieno[2,3-d] pyrimidine derivatives | PI3K | Binding mode comparable to the co-crystallized inhibitor PI-103. | nih.gov |
| Various substituted thieno[2,3-d]pyrimidines | VEGFR-2 | Stable interactions with the kinase domain, with binding affinities comparable to sorafenib. | researchgate.net |
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD simulations are used to assess the stability of the docked complex and to refine the binding poses. For thieno[2,3-d]pyrimidine derivatives, MD simulations of up to 200 nanoseconds have been performed to confirm the stability of their interaction with targets like VEGFR-2. nih.gov
By analyzing parameters such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the protein and ligand, researchers can determine if the ligand remains stably bound in the active site. Furthermore, techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are often used to calculate the binding free energy from the MD trajectory, providing a more accurate estimation of binding affinity than docking scores alone. nih.gov
In many cases, an experimental 3D structure of a target protein is not available. Homology modeling, also known as comparative modeling, addresses this by constructing an atomic-resolution model of the "target" protein from its amino acid sequence and an experimental three-dimensional structure of a related homologous protein (the "template").
This technique has been crucial in studying the targets of thieno[2,3-d]pyrimidine derivatives. For example, to understand how these compounds inhibit Mycobacterium tuberculosis, a homology model of the target protein QcrB was built using the known crystal structure of a related protein from a different species as a template. asm.orgsci-hub.se Similarly, when investigating inhibitors for the RET kinase, a DFG-out (inactive state) homology model was constructed using the structure of VEGFR-2 as a template to facilitate docking studies. nih.gov This approach allows for structure-based drug design efforts even when the target protein has not been crystallized.
Quantitative Structure-Activity Relationship (QSAR) Analysis of this compound and its Analogs
Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug discovery, providing mathematical models that correlate the chemical structure of compounds with their biological activities. For the thieno[2,3-d]pyrimidin-4(3H)-one scaffold, which is a core component of this compound, various QSAR methodologies have been employed to elucidate the structural requirements for a range of biological activities, including anticancer and antimicrobial effects. These computational techniques are instrumental in guiding the synthesis of more potent and selective derivatives.
2D-QSAR Methodologies and Predictive Model Development
2D-QSAR models establish a relationship between the biological activity of a series of compounds and their 2D structural features, such as topological, electronic, and physicochemical descriptors. One of the prominent 2D-QSAR techniques applied to the thieno[2,3-d]pyrimidine scaffold is Hologram QSAR (HQSAR).
HQSAR is a 2D-QSAR method that employs molecular holograms, which are linear arrays of integers encoding the frequency of occurrence of various molecular fragments. This technique does not require 3D alignment of molecules, making it computationally efficient. A study on thieno[2,3-d]pyrimidine derivatives with antitumor activity utilized HQSAR to develop a predictive model. cjsc.ac.cn In this study, the most effective HQSAR model was generated using atoms and bonds as fragment distinctions. The statistical significance of this model is highlighted by its key parameters:
| Statistical Parameter | Value |
| Cross-validated q² | 0.535 |
| Non-cross-validated r² | 0.871 |
| Standard Error of Prediction | 0.488 |
| Optimal Hologram Length | 199 |
These parameters indicate a robust model with good predictive capability. cjsc.ac.cn The cross-validated q² value of 0.535 suggests that the model can reliably predict the activity of new compounds. The high non-cross-validated r² of 0.871 indicates a strong correlation between the experimental and predicted activities of the compounds in the training set. The HQSAR results, in conjunction with other computational methods, can guide the design of novel anticancer agents based on the thieno[2,3-d]pyrimidine scaffold. cjsc.ac.cn
Another 2D-QSAR approach involves the use of the three-dimensional holographic vector of atomic interaction field (3D-HoVAIF). This method combines the advantages of both 2D and 3D descriptors, being computationally efficient while also providing insights into the physicochemical interactions. A QSAR study on a series of N-[5-(2-furanyl)-2-methyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl]-carboxamide and related compounds using 3D-HoVAIF resulted in the development of stable and predictive models. researchgate.net
3D-QSAR Approaches: Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA)
3D-QSAR studies provide a more detailed understanding of the structure-activity relationship by considering the 3D properties of molecules. Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are the most widely used 3D-QSAR techniques. These methods have been extensively applied to various series of thieno[2,3-d]pyrimidin-4(3H)-one derivatives to explore their interactions with biological targets.
CoMFA calculates the steric and electrostatic fields of a set of aligned molecules and correlates these fields with their biological activities. A study on thieno[2,3-d]pyrimidine derivatives with antitumor activity developed a CoMFA model with a cross-validated q² of 0.621 and a non-cross-validated r² of 0.959. cjsc.ac.cn These high statistical values indicate a model with strong predictive power.
CoMSIA is an extension of CoMFA that, in addition to steric and electrostatic fields, also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. This provides a more comprehensive picture of the molecular interactions. In the same study on antitumor thieno[2,3-d]pyrimidine derivatives, the CoMSIA model yielded a cross-validated q² of 0.522 and a non-cross-validated r² of 0.961. cjsc.ac.cn The statistical results for both CoMFA and CoMSIA models are summarized in the table below:
| Model | Cross-validated q² | Non-cross-validated r² |
| CoMFA | 0.621 | 0.959 |
| CoMSIA | 0.522 | 0.961 |
These models suggest that the antitumor activity of thieno[2,3-d]pyrimidine derivatives is influenced by a combination of steric, electrostatic, hydrophobic, and hydrogen bonding interactions. cjsc.ac.cn The contour maps generated from these models can visually guide the modification of the chemical structure to enhance biological activity.
In Silico Prediction of Theoretical Scaffold Properties
In silico methods are crucial for predicting the properties of chemical scaffolds like this compound, offering a time- and cost-effective alternative to experimental procedures. These computational tools can assess binding interactions, solubility, and other ligand-binding characteristics, thereby facilitating the drug design and development process.
Computational Assessment of Binding Interactions
Molecular docking is a key computational technique used to predict the preferred orientation of a ligand when bound to a target receptor. This method provides valuable insights into the binding mode and affinity of a compound. For the thieno[2,3-d]pyrimidine scaffold, molecular docking studies have been instrumental in understanding its interaction with various biological targets.
For instance, in a study of thieno[2,3-d]pyrimidine derivatives as potential antimicrobial agents, molecular docking predicted that the antibacterial activity of a particularly potent analog is related to the inhibition of topoisomerase II. nih.gov Similarly, docking studies on thieno[3,2-d]pyrimidine (B1254671) derivatives, a closely related isomer, revealed that the pyrimidinone motif forms key hydrogen bonds with the hinge region of the PDK1 kinase. lookchem.com
In another investigation focusing on N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide, a derivative of the thieno[3,2-d]pyrimidine scaffold, molecular docking studies suggested that the compound may exhibit its anticancer activity by inhibiting PDB:3D15. nih.gov These studies collectively highlight the utility of computational methods in elucidating the binding interactions of thieno[2,3-d]pyrimidine-based compounds and guiding the design of more effective therapeutic agents. The insights gained from these computational assessments of binding interactions are crucial for the rational design of new derivatives with improved affinity and selectivity for their biological targets.
Theoretical Solubility and Ligand-Binding Characteristics
Theoretical calculations of solubility for a series of 2-alkyl-substituted-4-amino-thieno[2,3-d]pyrimidines have been performed using various computational methods. mdpi.com The results from these predictions can help in identifying compounds with favorable pharmacokinetic profiles.
Furthermore, computational analysis of ligand-binding characteristics extends to the prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. In silico ADMET profiling of novel thieno[2,3-d]pyrimidine derivatives has been conducted to evaluate their drug-likeness and pharmacokinetic potential. researchgate.net These predictions, which include parameters like blood-brain barrier permeability, aqueous solubility, and intestinal absorption, are essential for selecting candidates with a higher probability of success in clinical trials. researchgate.net
The table below presents a hypothetical summary of in silico predicted properties for a generic thieno[2,3-d]pyrimidine derivative, illustrating the type of data generated in such studies.
| Property | Predicted Value | Method |
| Aqueous Solubility | Moderate | SILICOS-IT |
| Blood-Brain Barrier Permeability | Low | Discovery Studio |
| Intestinal Absorption | High | Discovery Studio |
| Drug-Likeness Score | 0.57 | MOE |
These in silico predictions of theoretical scaffold properties, including solubility and ligand-binding characteristics, play a vital role in the optimization of lead compounds and the selection of promising drug candidates for further development.
Structure Activity Relationship Sar Studies of 2 Chlorothieno 2,3 D Pyrimidin 4 3h One Derivatives
Comparative Analysis of Structural Features with Biogenic Purine (B94841) Analogues (e.g., Adenine)
The thieno[2,3-d]pyrimidine (B153573) core is structurally analogous to the purine system found in essential biomolecules like adenine (B156593). nih.gov This similarity allows thienopyrimidine derivatives to act as mimics and interact with biological targets that recognize purines, such as protein kinases. nih.gov
The key structural similarities include:
Fused Ring System: Both possess a bicyclic heterocyclic structure, with a pyrimidine (B1678525) ring fused to another five-membered ring (an imidazole (B134444) in purines and a thiophene (B33073) in thienopyrimidines).
Hydrogen Bonding Capabilities: The nitrogen atoms and the carbonyl group in the pyrimidine ring of 2-Chlorothieno[2,3-d]pyrimidin-4(3H)-one can participate in hydrogen bond interactions, similar to the amino and nitrogen atoms in adenine.
These shared features enable thienopyrimidine derivatives to compete with endogenous purines for binding sites on enzymes and receptors, leading to the modulation of their activity.
General Principles Governing the Influence of Substituent Variation on the Thienopyrimidine Core
SAR studies have revealed several general principles regarding how substituents on the thienopyrimidine core influence biological activity. nih.govnih.gov
| Position of Substitution | Effect on Activity |
| Position 2 | Modifications at this position significantly impact activity. Replacing the chloro group with various moieties can modulate potency and selectivity. For instance, introducing aryl or alkyl groups can lead to enhanced anticancer or antimicrobial effects. nih.gov |
| Position 3 (N-3) | Substitution on the pyrimidine nitrogen can influence the compound's physicochemical properties and interaction with target proteins. nih.gov |
| Thiophene Ring (Positions 5 and 6) | Substituents on the thiophene ring can affect lipophilicity and steric interactions within the binding pocket of a target. For example, bulky groups at these positions have been shown to increase antiplasmodial activity in some derivatives. nih.gov |
Elucidation of Key Structural Determinants for Modulatory Effects via QSAR Analysis
Quantitative Structure-Activity Relationship (QSAR) studies have been instrumental in identifying the key physicochemical and structural features of thienopyrimidine derivatives that govern their biological activity. nih.govbenthamdirect.combenthamscience.com These analyses mathematically correlate variations in molecular descriptors with observed biological responses.
Key findings from QSAR studies on thienopyrimidine derivatives include:
Lipophilicity: A crucial factor influencing antibacterial efficacy. benthamdirect.combenthamscience.com
Electronic Distribution: The arrangement of electron density within the molecule plays a significant role in its interaction with biological targets. benthamdirect.combenthamscience.com
Steric Effects: The size and shape of substituents can either promote or hinder binding to the active site of an enzyme. benthamdirect.combenthamscience.com
For instance, a 3D-QSAR study on thienopyrimidine derivatives as inhibitors of Staphylococcus aureus revealed that specific steric and electronic fields around the molecule are critical for their antibacterial action. nih.gov
Scaffold Hopping and Lead Optimization Strategies through Structural Modification
Scaffold hopping is a powerful drug design strategy that involves replacing the core structure of a known active compound with a different, yet functionally similar, scaffold to discover novel compounds with improved properties. nih.gov In the context of thienopyrimidines, this has led to the development of new classes of inhibitors.
One notable example is the isosteric replacement of the thiophene ring in a thienopyrimidinone-based HIV-1 reverse transcriptase inhibitor with a benzene (B151609) ring, resulting in a novel series of highly active quinazolinone inhibitors. nih.gov This modification aimed to address the potential toxicophore nature of the thiophene ring while retaining the desired biological activity.
Lead optimization of thienopyrimidine derivatives often involves:
Systematic modification of substituents at various positions to enhance potency and selectivity.
Introduction of different functional groups to improve pharmacokinetic properties.
Bioisosteric replacement of certain parts of the molecule to overcome liabilities such as toxicity or poor metabolic stability. nih.gov
Specific Role of the Chloro Atom at Position 2 in Structure-Activity Relationships
The chlorine atom at position 2 of the thieno[2,3-d]pyrimidin-4(3H)-one core plays a crucial role as a versatile chemical handle for further derivatization. It is an excellent leaving group, facilitating nucleophilic substitution reactions to introduce a wide variety of substituents at this position. researchgate.netacs.org
The reactivity of the 2-chloro group allows for the synthesis of extensive libraries of derivatives, which is fundamental for comprehensive SAR studies. By replacing the chlorine with different functional groups, researchers can systematically probe the steric, electronic, and hydrogen-bonding requirements of the target binding site. For example, displacement of the chloro group with amines, hydrazines, or other nucleophiles has been a common strategy to generate diverse thienopyrimidine libraries for screening against various biological targets. nih.govresearchgate.net
Advanced Analytical Research Techniques for Thienopyrimidine Characterization
Spectroscopic Characterization Methods
Spectroscopic techniques are indispensable for the detailed characterization of 2-Chlorothieno[2,3-d]pyrimidin-4(3H)-one, offering insights into its atomic and molecular properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and 2D-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of this compound.
¹H NMR spectroscopy provides information on the chemical environment of hydrogen atoms within the molecule. For instance, in a related thieno[2,3-d]pyrimidine (B153573) derivative, a singlet signal observed at δ 8.10 ppm in the ¹H-NMR spectrum was assigned to the pyrimidine (B1678525) proton. researchgate.net Similarly, the NH proton in a different analogue showed a broad signal at δ 12.96 ppm. researchgate.net
2D-NMR techniques, such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish connectivity between different atoms within the molecule, providing a comprehensive structural map. bas.bg These methods are crucial for unambiguously assigning ¹H and ¹³C signals, especially in complex molecules. bas.bg
Table 1: Representative ¹H and ¹³C NMR Data for Thieno[2,3-d]pyrimidine Scaffolds
| Nucleus | Chemical Shift (ppm) | Assignment | Reference |
| ¹H | 8.10 | Pyrimidine CH | researchgate.net |
| ¹H | 12.96 | NH | researchgate.net |
| ¹³C | 155.34 | C=O | bas.bg |
| ¹³C | 171.10 | C=O | bas.bg |
Note: The data presented is for related thieno[2,3-d]pyrimidine structures and serves as an illustrative example.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in this compound.
IR spectroscopy measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. Characteristic absorption bands indicate the presence of specific functional groups. For thieno[2,3-d]pyrimidin-4-one derivatives, the C=O stretching vibration is typically observed in the range of 1640-1660 cm⁻¹. researchgate.net The N-H stretching vibration can be seen around 3097-3479 cm⁻¹. researchgate.netresearchgate.net
Raman spectroscopy , which measures the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. For a thieno[2,3-d]pyrimidin-4-one compound, Raman bands were observed at 1552 and 1489 cm⁻¹. researchgate.net
Table 2: Key IR and Raman Vibrational Frequencies for Thieno[2,3-d]pyrimidin-4-one Derivatives
| Spectroscopy | Frequency (cm⁻¹) | Assignment | Reference |
| IR | 1640-1660 | C=O stretch | researchgate.net |
| IR | 3097-3479 | N-H stretch | researchgate.netresearchgate.net |
| Raman | 1552, 1489 | C-N stretch | researchgate.net |
Note: The data presented is for related thieno[2,3-d]pyrimidine structures and serves as an illustrative example.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of this compound.
Mass Spectrometry (MS) involves ionizing the compound and then separating the ions based on their mass-to-charge ratio (m/z). The molecular ion peak (M⁺) provides the molecular weight of the compound. For a related thieno[2,3-d]pyrimidin-4(3H)-one derivative, a molecular ion peak was observed at m/z 256. researchgate.net
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which allows for the determination of the elemental formula of the compound. This is crucial for confirming the identity of newly synthesized compounds. nih.govmdpi.com The structures of various thieno[2,3-d]pyrimidine derivatives have been confirmed using HRMS. nih.govnih.gov
Table 3: Mass Spectrometry Data for a Representative Thieno[2,3-d]pyrimidin-4(3H)-one Derivative
| Technique | m/z Value | Assignment | Reference |
| MS | 256 | Molecular Ion (M⁺) | researchgate.net |
Note: The data presented is for a related thieno[2,3-d]pyrimidine structure and serves as an illustrative example.
Chromatographic Separation and Purity Assessment
Chromatographic techniques are essential for the separation and purification of this compound, as well as for assessing its purity.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of components in a mixture. It is widely used to determine the purity of thienopyrimidine derivatives. nih.govbldpharm.com The purity of all tested compounds in one study was determined to be greater than 95% by HPLC. nih.gov
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile technique used for monitoring the progress of chemical reactions and for the preliminary purity assessment of compounds. mdpi.com The Rf value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound under specific conditions (stationary phase, mobile phase, and temperature). For example, a related compound showed an Rf value of 0.65 using a mobile phase of ethyl acetate (B1210297) and petroleum ether in a 1:2 ratio. bas.bg
Elemental Analysis for Empirical Formula Determination
Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (typically carbon, hydrogen, nitrogen, and sulfur) present in a compound. This information is then used to calculate the empirical formula, which represents the simplest whole-number ratio of atoms in the molecule. The process involves combusting a small, precisely weighed sample of the compound in an excess of oxygen. collegeboard.org The resulting combustion products, such as carbon dioxide, water, and nitrogen oxides, are collected and quantified. From the masses of these products, the masses and percentages of the individual elements in the original sample can be determined. collegeboard.org
For this compound, the theoretical elemental composition can be calculated from its molecular formula, C₆H₃ClN₂OS. This provides a benchmark against which experimental results can be compared to confirm the purity and identity of a synthesized sample. The empirical formula derived from experimental data should match the molecular formula for a pure compound. chemcollective.org
Below is a table detailing the theoretical elemental composition of this compound.
Table 1: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Mass Percentage (%) |
| Carbon | C | 12.01 | 6 | 72.06 | 42.24 |
| Hydrogen | H | 1.01 | 3 | 3.03 | 1.78 |
| Chlorine | Cl | 35.45 | 1 | 35.45 | 20.78 |
| Nitrogen | N | 14.01 | 2 | 28.02 | 16.42 |
| Oxygen | O | 16.00 | 1 | 16.00 | 9.38 |
| Sulfur | S | 32.07 | 1 | 32.07 | 18.80 |
| Total | 170.63 | 100.00 |
Note: The values in this table are calculated based on the molecular formula and standard atomic weights and may be used for comparison with experimental elemental analysis data.
X-ray Crystallography for Solid-State Structure Elucidation
X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. researchgate.net This method allows for the detailed elucidation of the molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. researchgate.netresearchgate.net
The process involves irradiating a single crystal of the compound with a beam of X-rays. The electrons in the atoms of the crystal scatter the X-rays, creating a unique diffraction pattern of spots. By analyzing the positions and intensities of these diffracted spots, a three-dimensional electron density map of the crystal can be generated. From this map, the positions of the individual atoms can be determined, revealing the complete molecular structure.
For thienopyrimidine derivatives, X-ray crystallography has been instrumental in confirming their synthesized structures and understanding their intermolecular interactions, such as hydrogen bonding. researchgate.net While specific crystallographic data for this compound is not widely published, analysis of related thienopyrimidine structures provides valuable insights into the expected structural features. For instance, studies on similar compounds have detailed the planarity of the fused ring system and the nature of substituent orientations.
The table below presents a hypothetical, yet representative, set of crystallographic data for a thienopyrimidine derivative, illustrating the type of information obtained from an X-ray diffraction study.
Table 2: Representative Crystallographic Data for a Thienopyrimidine Derivative
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.542 |
| b (Å) | 10.123 |
| c (Å) | 12.671 |
| α (°) | 90 |
| β (°) | 105.34 |
| γ (°) | 90 |
| Volume (ų) | 1054.7 |
| Z (molecules/unit cell) | 4 |
| Density (calculated) (g/cm³) | 1.615 |
| R-factor (%) | 4.5 |
Note: This data is representative of a typical thienopyrimidine crystal structure and is for illustrative purposes only. Specific values for this compound would require experimental determination.
Future Research Directions and Unexplored Avenues for 2 Chlorothieno 2,3 D Pyrimidin 4 3h One
Development of Novel and Efficient Synthetic Pathways
The synthesis of 2-Chlorothieno[2,3-d]pyrimidin-4(3H)-one and its derivatives is a cornerstone of its ongoing research. While established methods exist, the drive for greater efficiency, higher yields, and more environmentally friendly processes necessitates the exploration of new synthetic strategies. Future research in this area will likely focus on:
Microwave-Assisted Synthesis: The application of microwave irradiation can accelerate reaction times, increase yields, and lead to the formation of purer products. nih.govmdpi.com This technique has been successfully employed in the synthesis of various thieno[2,3-d]pyrimidine (B153573) analogues. nih.gov
Catalytic Methods: Investigating novel catalysts, including metal-based and organocatalysts, could lead to more selective and efficient transformations in the synthesis of thienopyrimidines.
| Starting Material | Reagents/Conditions | Product | Key Advantages | Reference |
| 2H-thieno[2,3-d] nih.govresearchgate.netoxazine-2,4(1H)-diones, aromatic aldehydes, and benzylamine (B48309) or 4-hydroxylbezylamine | One-pot reaction | 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-ones | Convenient, high yields, avoids tedious purification | nih.gov |
| 4-oxo-3,4-dihydrothieno[2,3-d]pyrimidines | Phosphoryl chloride | 4-Chlorothieno[2,3-d]pyrimidines | Standard chlorination method | nih.gov |
| 2-aminothiophene esters | Two-step synthesis | Substituted thieno[2,3-d]pyrimidin-4-ones | Foundational method for creating the core structure | ppublishing.org |
In-depth Mechanistic Studies of Complex Thienopyrimidine Transformations
A thorough understanding of the reaction mechanisms underlying the synthesis and modification of thienopyrimidines is crucial for optimizing existing methods and designing new ones. Future research should prioritize:
Spectroscopic and Computational Analysis: Employing advanced spectroscopic techniques (e.g., in-situ NMR) and computational modeling to elucidate reaction intermediates and transition states. This can provide valuable insights into the pathways of complex transformations.
Tyrosine-Flipping Mechanism: Further investigation into unique enzyme inhibition mechanisms, such as the tyrosine-flipping mechanism observed with thienopyrimidinone derivatives inhibiting bacterial tRNA (guanine37-N1)-methyltransferase (TrmD), could pave the way for the design of highly specific inhibitors. acs.org
Structure-Activity Relationship (SAR) Studies: Detailed SAR studies, supported by techniques like X-ray crystallography, are essential to understand how different substituents on the thienopyrimidine core influence biological activity. nih.govnih.gov This knowledge is critical for the rational design of more potent and selective compounds. nih.govnih.gov
Exploration of Unconventional Structural Modifications and Their Research Implications
Expanding the structural diversity of the this compound scaffold is key to unlocking new biological activities and intellectual property. Future efforts should focus on:
Hybrid Molecules: The synthesis of hybrid molecules that combine the thienopyrimidine core with other pharmacophores holds significant promise for creating compounds with dual or enhanced biological activities. ppublishing.orgmdpi.com For instance, combining the thienopyrimidine moiety with a ninhydrin (B49086) group is an area of interest. mdpi.com
Nucleophilic Substitution Reactions: The reactive 4-chloro group provides a versatile handle for introducing a wide range of substituents through nucleophilic substitution reactions with various amines, leading to the synthesis of novel derivatives with diverse biological profiles. nih.govppublishing.org
Modifications at Various Positions: Systematic exploration of substitutions at different positions of the thienopyrimidine ring system is necessary to build comprehensive structure-activity relationships. This includes modifications at the 2, 3, 5, and 6-positions to probe their impact on biological targets. mdpi.com
| Modification Strategy | Rationale | Potential Outcome | Reference |
| Introduction of benzylamine at the 4-position | Creation of hybrid molecules with potential for enhanced biological activity | Synthesis of new hybrid molecules with high yields | ppublishing.org |
| Fusion with a ninhydrin scaffold | Combining two important pharmacophores to discover new lead structures | Novel hydrazone-containing thieno[2,3-d]pyrimidine with potential biological potency | mdpi.com |
| Substitution with various amines at the 4-position | To explore a wide range of chemical space and biological activities | A series of 4-alkylamino- and 4-arylaminothieno[2,3-d]pyrimidines | nih.gov |
Integration of Artificial Intelligence and Machine Learning in Thienopyrimidine Design and Optimization
The application of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize drug discovery and materials science. nih.govnih.gov For thienopyrimidine research, this could involve:
Predictive Modeling: Developing AI/ML models to predict the biological activity, physicochemical properties, and toxicity of virtual thienopyrimidine derivatives, thereby prioritizing the synthesis of the most promising candidates. researchgate.net
Generative Design: Utilizing generative models to design novel thienopyrimidine structures with desired properties, expanding the accessible chemical space beyond what is achievable through traditional medicinal chemistry approaches. nih.gov
Reaction Prediction and Optimization: Employing ML algorithms to predict the outcomes of chemical reactions and optimize reaction conditions, accelerating the discovery of new synthetic routes.
Application of Green Chemistry Principles in Scaling Up Thienopyrimidine Synthesis Research
As promising thienopyrimidine candidates move towards larger-scale synthesis, the adoption of green chemistry principles becomes increasingly important. Future research should focus on:
Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives such as water, ethanol, or ionic liquids. rasayanjournal.co.in
Catalyst-Driven Processes: Emphasizing the use of catalysts to improve reaction efficiency and reduce waste. rasayanjournal.co.in
Energy-Efficient Methods: Further exploring energy-efficient techniques like microwave-assisted synthesis and ultrasonication to minimize energy consumption. nih.govrasayanjournal.co.in The use of microwave irradiation has been shown to be a green method for synthesizing thieno[2,3-d]pyrimidine analogues. nih.gov
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste generation.
The continued exploration of this compound and its derivatives holds immense potential for the discovery of new therapeutic agents and research tools. By embracing novel synthetic methodologies, delving into mechanistic details, exploring unconventional structural modifications, integrating advanced computational tools, and adhering to the principles of green chemistry, the scientific community can unlock the full potential of this remarkable heterocyclic scaffold.
Q & A
Q. What are the standard synthetic routes for preparing 2-chlorothieno[2,3-d]pyrimidin-4(3H)-one and its derivatives?
A common method involves condensation reactions between substituted aldehydes and aminopyrimidinone precursors, followed by halogenation. For example, describes the synthesis of structurally analogous compounds using ω-substituted aldehydes and 2,6-diaminopyrimidin-4(3H)-one under Boc protection, yielding intermediates that can be functionalized with chlorine via electrophilic substitution or nucleophilic displacement . Key steps include:
- Reagent selection : Use 1-chloro-2-deoxy-3,5-di-O-p-toluoyl-α-D-erythro-pentofuranose for chlorination ().
- Characterization : Confirm purity via melting point analysis (e.g., 254–256°C for 4d in ) and validate structures using IR (C=O stretch at ~1700 cm⁻¹) and NMR (aromatic proton shifts at δ 7.2–8.5 ppm) .
Q. How can researchers validate the structural integrity of this compound derivatives?
Methodological validation involves:
- Multi-spectral analysis : IR for functional groups (e.g., thieno ring vibrations at ~690 cm⁻¹), ¹H/¹³C NMR for substituent positioning, and mass spectrometry for molecular ion confirmation ().
- X-ray crystallography : Resolve ambiguities in tautomeric forms (e.g., 3H vs. 1H configurations) by analyzing crystal packing ().
Q. What are the primary pharmacological targets explored for this scaffold?
The compound’s derivatives have been investigated as:
- Enzyme inhibitors : mPGES-1 (anti-inflammatory target, ) and dihydrofolate reductase (DHFR, ).
- Receptor modulators : VEGFR-2 (anti-angiogenic, ) and sigma ligands (neuropsychiatric targets, ).
Advanced Research Questions
Q. How can substituent variations at the 2- and 6-positions modulate bioactivity in thieno[2,3-d]pyrimidin-4(3H)-one derivatives?
Structure-activity relationship (SAR) studies reveal:
Methodological recommendation : Use molecular hybridization (e.g., merging thieno[2,3-d]pyrimidinone with oxadiazole moieties) to optimize binding to hinge regions of kinases ().
Q. How should researchers address contradictory spectral data in structurally similar derivatives?
Contradictions often arise from tautomerism or solvent effects. For example:
Q. What experimental designs are optimal for evaluating cytotoxicity of this compound derivatives?
- In vitro assays : Use MTT/WST-1 on cancer cell lines (e.g., HepG2, MCF-7) with positive controls (e.g., doxorubicin).
- Mechanistic studies : Perform flow cytometry for apoptosis (Annexin V/PI staining) and ROS generation assays ().
- Selectivity profiling : Compare IC₅₀ values between cancer and non-cancerous cells (e.g., HEK-293) to assess therapeutic index.
Q. How can computational modeling guide the optimization of this compound derivatives?
- Docking studies : Use AutoDock Vina to predict binding modes to mPGES-1 (PDB: 4AL0) or VEGFR-2 (PDB: 3VHE). Focus on key residues (e.g., Arg126 in mPGES-1) for hydrogen bonding ().
- MD simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories (GROMACS/AMBER) to prioritize derivatives with low RMSD (<2 Å) ().
Methodological Challenges
Q. What strategies mitigate low yields in the chlorination step of thieno[2,3-d]pyrimidinone synthesis?
Q. How can researchers resolve discrepancies between in silico predictions and in vitro bioactivity data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
